4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione
Description
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is a substituted oxazolidine-2,5-dione derivative characterized by a 2,5-dimethylphenyl group at the C4 position of the heterocyclic ring. Oxazolidine-2,5-diones are five-membered lactams with two ketone oxygen atoms, widely studied for their roles in pharmaceutical intermediates, polymer chemistry, and asymmetric synthesis . The dimethylphenyl substituent likely enhances lipophilicity compared to simpler aryl or alkyl derivatives, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-7(2)8(5-6)9-10(13)15-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChI Key |
QBDQUBPCOBTVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols . One common method involves the reaction of 2,5-dimethylphenylamine with glyoxylic acid to form the corresponding oxazolidine-2,5-dione derivative . The reaction is typically carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines .
Scientific Research Applications
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key oxazolidine-2,5-dione derivatives are differentiated by their C4 substituents, which modulate steric, electronic, and conformational properties. A comparative analysis is provided below:
*Calculated based on analogous compounds.
Key Observations:
- Lipophilicity : The 2,5-dimethylphenyl group increases hydrophobicity compared to polar derivatives like (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione .
- Conformational Flexibility : Dihedral angles between the oxazolidine ring and aryl substituents influence packing in crystalline states. For benzyl derivatives, angles range from 50.6° to 59.3° , suggesting similar steric constraints for the dimethylphenyl variant.
Commercial Availability and Cost
Substituents significantly impact cost and accessibility:
- (S)-4-(4-Hydroxybenzyl)Oxazolidine-2,5-Dione : Priced at €92/5g, reflecting stereochemical complexity .
- 4-(sec-Butyl)oxazolidine-2,5-dione : $650/5g, likely due to alkylation steps .
- 4-(2-Thienyl)oxazolidine-2,5-dione: Limited suppliers, indicating niche applications .
The dimethylphenyl variant is listed as a research-grade compound (Accela SY225141), but pricing and stock details are undisclosed .
Biological Activity
4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its oxazolidine ring structure, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Molecular Structure:
- Molecular Formula: C10H11NO2
- Molecular Weight: 179.20 g/mol
- IUPAC Name: 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione
The biological activity of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity: By binding to enzymes involved in critical metabolic pathways.
- Modulation of Gene Expression: Influencing transcription factors and signaling pathways.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 10 µM |
| HepG2 (Liver Cancer) | 12 µM |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of 4-(2,5-Dimethylphenyl)oxazolidine-2,5-dione on MCF-7 cells. The results indicated that the compound induced apoptosis via both intrinsic and extrinsic pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to increased cell lysis and death. The study concluded that it could serve as a potential lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
